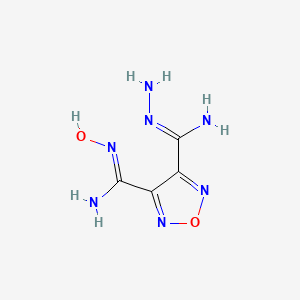![molecular formula C10H11N5 B3727539 5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B3727539.png)
5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE
Descripción general
Descripción
5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal and synthetic chemistry . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Aplicaciones Científicas De Investigación
5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals and agrochemicals . In biology, it has been studied for its potential antimicrobial, antiviral, and anticancer activities . In medicine, it is being explored for its potential as an antidepressant and enzyme inhibitor . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and drug design .
Métodos De Preparación
The synthesis of 5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE can be achieved through several synthetic routes. One common method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Mecanismo De Acción
The mechanism of action of 5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile and therapeutic potential .
Comparación Con Compuestos Similares
5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-a]quinoxalines . These compounds share similar structural features and biological activities but differ in their specific functional groups and molecular interactions. The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its diverse range of applications in various scientific fields .
Propiedades
IUPAC Name |
5,5-dimethyl-6H-tetrazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-10(2)11-8-6-4-3-5-7(8)9-12-13-14-15(9)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBVYZBGZUPVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NN=NN31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone)](/img/structure/B3727458.png)
![ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3727470.png)
![N,N-DIETHYL-7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B3727476.png)

![2-(ethylthio)-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727485.png)
![5-(2-chloro-6-fluorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727491.png)
![2-amino-5-(4-ethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727510.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727518.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![N-(5-chloro-2-methoxyphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3727532.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3727533.png)
![5-(1,3-benzodioxol-5-yl)-5,6-dihydro[1,2,3,4]tetraazolo[1,5-c]quinazoline](/img/structure/B3727549.png)


